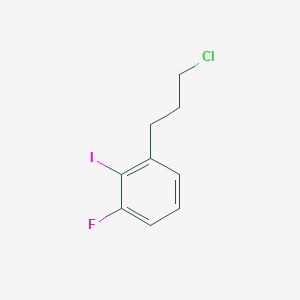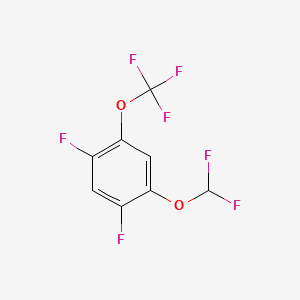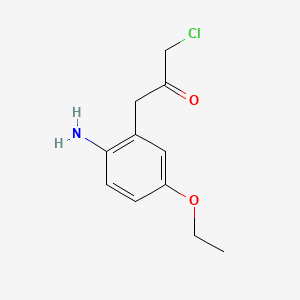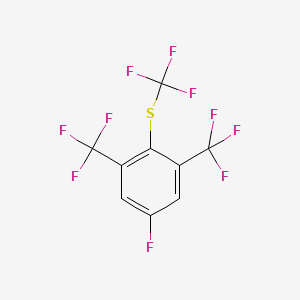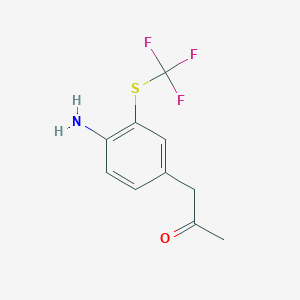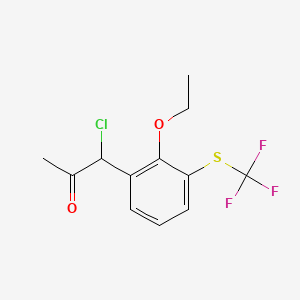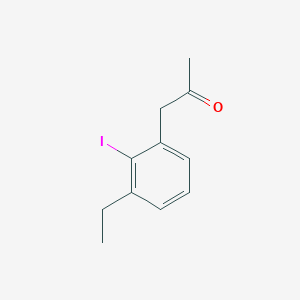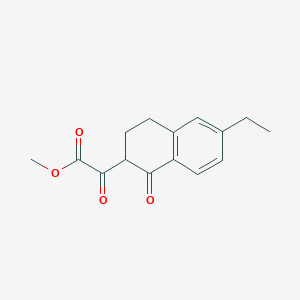![molecular formula C8H8FN3S B14062455 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide CAS No. 2107-15-5](/img/structure/B14062455.png)
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 3-fluorobenzaldehyde in the presence of ethanol and catalytic amounts of glacial acetic acid under reflux conditions . The reaction mixture is then cooled to room temperature, filtered, and allowed to stand, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophilic reagents to form substituted derivatives.
Cyclization Reactions: It can form heterocyclic compounds such as pyrazoles and triazoles when reacted with appropriate reagents.
Condensation Reactions: It can undergo condensation with carbonyl compounds to form Schiff bases.
Common reagents used in these reactions include aldehydes, ketones, and other electrophilic reagents. The major products formed from these reactions are heterocyclic compounds and Schiff bases .
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: It has been evaluated for its ability to inhibit enzymes such as topoisomerase, which are crucial for DNA replication.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes by binding to their active sites, thereby preventing DNA replication and leading to cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide can be compared with other similar compounds such as:
- 2-(2-Fluorobiphenyl-4-yl)-N-substituted hydrazinecarbothioamide
- 2-(Bis(4-fluorophenyl)methylene)hydrazine-1-carbothioamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Propriétés
Numéro CAS |
2107-15-5 |
|---|---|
Formule moléculaire |
C8H8FN3S |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
[(3-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Clé InChI |
HPLRKDWFIJZYMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


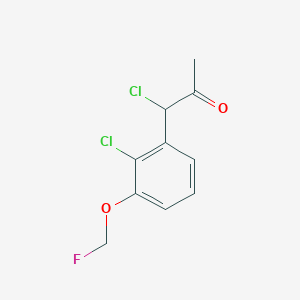
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
